2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide
Description
Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2,6-dimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-4-17(20(27)23-18-13(2)7-5-8-14(18)3)26-12-6-9-16(22(26)28)21-24-19(25-29-21)15-10-11-15/h5-9,12,15,17H,4,10-11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFZYURZTRNJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)N2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide is a synthetic derivative featuring a complex structure that combines elements known for their biological activity. The oxadiazole and pyridine moieties are particularly noteworthy due to their established roles in medicinal chemistry, exhibiting a broad spectrum of biological activities.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes:
- A 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties.
- A pyridine derivative that enhances the compound's interaction with biological targets.
- A butanamide side chain that may contribute to its pharmacokinetic properties.
Biological Activities
Research has shown that compounds containing oxadiazole and pyridine rings exhibit various biological activities including:
-
Anticancer Activity :
- Several studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Example Cell Lines/Targets | IC50 Values (µM) |
|---|---|---|---|
| Anticancer | Induction of apoptosis | HeLa, CaCo-2 | 0.5 - 10 |
| Antimicrobial | Inhibition of cell wall synthesis | Staphylococcus aureus | 1 - 5 |
| Anti-inflammatory | COX inhibition | RAW 264.7 macrophages | 0.1 - 5 |
| Neuroprotective | Antioxidant properties | Neuroblastoma cells | 0.5 - 20 |
Mechanistic Insights
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Sirtuin Inhibition : The compound may inhibit sirtuins, a family of proteins involved in cellular regulation and longevity.
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown HDAC inhibitory activity, leading to altered gene expression profiles beneficial in cancer therapy.
Scientific Research Applications
The compound 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide is a novel chemical entity that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, synthesizing findings from diverse sources.
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Research indicates that derivatives of oxadiazoles often exhibit significant biological activities, including:
- Anticancer Activity : Several studies have highlighted the ability of similar compounds to inhibit cancer cell proliferation. For instance, compounds with oxadiazole structures have shown promise as inhibitors of specific cancer pathways through molecular docking studies .
- Anti-inflammatory Properties : The anti-inflammatory potential of this compound has been explored through in silico studies, suggesting it may act as a 5-lipoxygenase inhibitor, which is critical in inflammatory processes .
Neuroscience
Research has indicated that the compound may interact with muscarinic receptors, specifically functioning as a selective M1 partial agonist. This interaction could have implications for treating neurological disorders such as Alzheimer's disease by enhancing cholinergic signaling .
Antimicrobial Activity
Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, indicating its potential as an antimicrobial agent .
Case Study 1: Anticancer Activity
A study conducted on a related oxadiazole derivative demonstrated significant tumor growth inhibition in xenograft models. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in cancer progression .
Case Study 2: Antimicrobial Effects
Research on structurally analogous compounds revealed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that the unique structural features of the oxadiazole ring contribute to this activity .
Comparison with Similar Compounds
Research Implications and Gaps
- Therapeutic Potential: The structural resemblance to p38 MAP kinase inhibitors suggests the target compound may share anti-inflammatory or antiproliferative activity. However, empirical data are needed to confirm this hypothesis.
- Metabolic Considerations : The cyclopropyl group in the target compound may confer greater metabolic stability compared to fluorinated analogs, which are prone to oxidative defluorination .
- Synthetic Challenges : Cyclopropane ring formation (target compound) vs. fluorination (patented analogs) could affect scalability and cost.
Q & A
Q. Methodology :
Incubation Setup : Use pooled human liver microsomes (0.5 mg/mL) with NADPH-regenerating system.
Time Points : Collect samples at 0, 5, 15, 30, and 60 minutes.
Analytical Method : LC-MS/MS to quantify parent compound depletion.
Data Interpretation : Calculate half-life (t1/2) and intrinsic clearance (Clint).
Q. Key Considerations :
- Include positive controls (e.g., verapamil for high clearance).
- Assess CYP450 isoform involvement using selective inhibitors (e.g., ketoconazole for CYP3A4) .
Basic: What synthetic routes are reported for analogous 1,2,4-oxadiazol-5-yl pyridinone derivatives?
Q. Synthesis Strategies :
- Step 1 : Condensation of amidoximes with carboxylic acid derivatives under microwave irradiation (e.g., 120°C, 20 min) to form oxadiazole rings .
- Step 2 : Coupling the oxadiazole intermediate with a pyridinone scaffold via nucleophilic substitution (e.g., using Cs2CO3 in DMF at room temperature) .
Example Table : Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 1 | Amidoxime + ethyl chloroacetate, MW | 75–85 | |
| 2 | Cs2CO3, DMF, RT | 60–70 |
Advanced: How to address contradictions between in vitro potency and in vivo efficacy for this compound?
Q. Resolution Strategy :
Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and tissue distribution.
Metabolite Identification : Use high-resolution mass spectrometry to detect active/inactive metabolites.
Target Engagement Assays : Confirm target modulation in vivo (e.g., Western blot for downstream biomarkers).
Case Study : A structurally related oxadiazole prodrug showed poor in vivo activity due to rapid glucuronidation; modifying the N-substituent improved stability .
Basic: What analytical techniques are optimal for characterizing this compound’s purity and structure?
Q. Methods :
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and pyridinone substitution .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., expected [M+H]<sup>+</sup> at m/z 434.1842).
- HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column and gradient elution .
Advanced: What computational strategies can optimize the compound’s selectivity for a target kinase?
Q. Approach :
Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.
Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., cyclopropyl vs. phenyl on oxadiazole) and measure IC50 shifts.
Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed analogs .
Example Finding : In a related study, replacing cyclopropyl with trifluoromethyl improved selectivity for JAK2 over JAK3 by 10-fold .
Basic: How to assess the compound’s solubility and formulation compatibility for in vivo studies?
Q. Protocol :
Solubility Screening : Test in PBS, DMSO, and PEG-400 at 25°C and 37°C.
Stability in Formulation : Incigate in 5% dextrose or 0.5% methylcellulose for 24 hours; monitor degradation via HPLC.
Pharmacokinetic (PK) Pilot Study : Administer via IV and oral routes in rodents to calculate Foral.
Advanced: What strategies mitigate off-target effects observed in cell-based assays?
Q. Mitigation Steps :
Counter-Screening : Test against panels of unrelated targets (e.g., CEREP panel).
Covalent Modification : Introduce reversible covalent warheads (e.g., acrylamides) to enhance specificity.
CRISPR Knockout Models : Validate target dependency by comparing effects in wild-type vs. gene-edited cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
